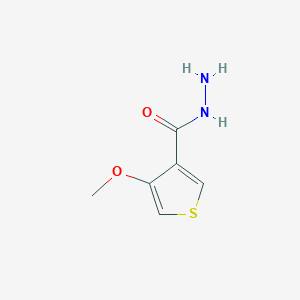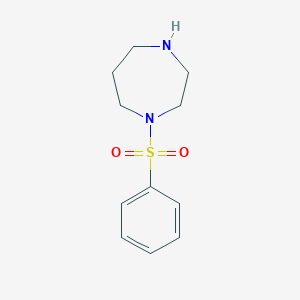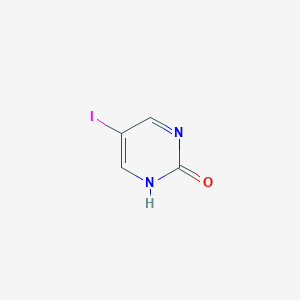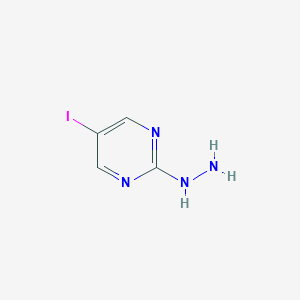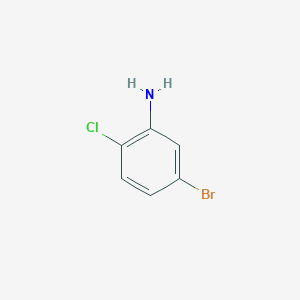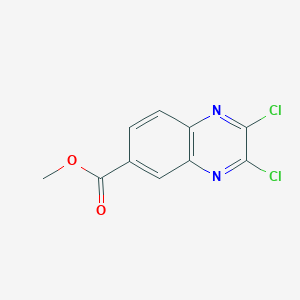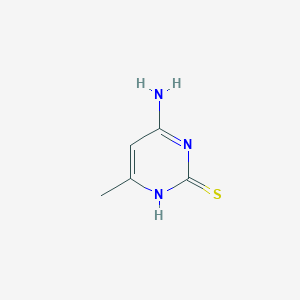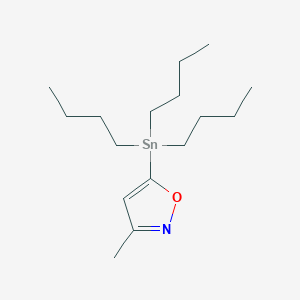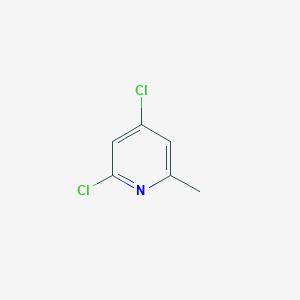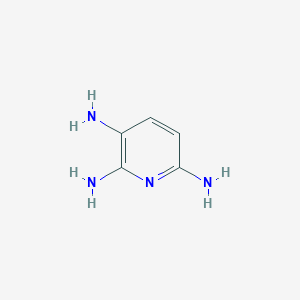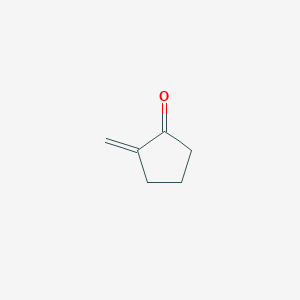
2-Methylidenecyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidenecyclopentan-1-one, also known as MCHM, is a chemical compound used in the coal industry as a flotation agent. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. MCHM has gained widespread attention due to a chemical spill that occurred in West Virginia in 2014, which contaminated the drinking water of thousands of people. This incident has led to increased research on the synthesis, mechanism of action, and potential health effects of MCHM.
Wirkmechanismus
The mechanism of action of 2-Methylidenecyclopentan-1-one is not well understood, but it is believed to act as a surfactant, reducing the surface tension of water and allowing for the separation of coal from rock during the flotation process. 2-Methylidenecyclopentan-1-one may also interact with biological membranes and disrupt cellular function.
Biochemical and Physiological Effects:
Limited studies have been conducted on the biochemical and physiological effects of 2-Methylidenecyclopentan-1-one. However, it has been shown to cause liver damage and oxidative stress in animal studies. 2-Methylidenecyclopentan-1-one may also have estrogenic effects, which could impact reproductive health.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylidenecyclopentan-1-one is a useful compound for laboratory experiments due to its low cost and availability. However, it is also highly reactive and can be hazardous if not handled properly. 2-Methylidenecyclopentan-1-one is also volatile and can evaporate quickly, making it difficult to work with in certain conditions.
Zukünftige Richtungen
There are several areas of future research related to 2-Methylidenecyclopentan-1-one. These include:
1. Developing more sensitive and accurate analytical methods for detecting 2-Methylidenecyclopentan-1-one in environmental samples.
2. Investigating the long-term health effects of exposure to 2-Methylidenecyclopentan-1-one, particularly in vulnerable populations such as pregnant women and children.
3. Studying the potential for 2-Methylidenecyclopentan-1-one to interact with other chemicals in the environment and impact ecosystem health.
4. Developing safer and more environmentally friendly alternatives to 2-Methylidenecyclopentan-1-one for use in the coal industry.
Conclusion:
In conclusion, 2-Methylidenecyclopentan-1-one is a chemical compound used in the coal industry that has gained attention due to a 2014 chemical spill in West Virginia. While the synthesis and mechanism of action of 2-Methylidenecyclopentan-1-one are relatively well understood, there is still much to be learned about its potential health effects and environmental impact. Future research in this area will be important for protecting public health and the environment.
Synthesemethoden
2-Methylidenecyclopentan-1-one is synthesized from cyclopentanone and formaldehyde through a reaction known as the aldol condensation. The reaction is carried out in the presence of a base catalyst and yields 2-Methylidenecyclopentan-1-one as the major product. The synthesis of 2-Methylidenecyclopentan-1-one is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2-Methylidenecyclopentan-1-one has been used as a model compound in various scientific studies, including environmental toxicology and analytical chemistry. It has been used to evaluate the toxicity of other chemicals and to develop analytical methods for detecting 2-Methylidenecyclopentan-1-one in environmental samples. 2-Methylidenecyclopentan-1-one has also been used as a reference standard in studies on the fate and transport of chemicals in the environment.
Eigenschaften
CAS-Nummer |
1489-50-5 |
|---|---|
Produktname |
2-Methylidenecyclopentan-1-one |
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
InChI-Schlüssel |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
Kanonische SMILES |
C=C1CCCC1=O |
Synonyme |
2-Methylenecyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



